molecular formula C22H29N7O3 B11666247 {3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid

{3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B11666247
M. Wt: 439.5 g/mol
InChI Key: QNASDXIOUMXXNH-HZHRSRAPSA-N
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Description

{3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a triazine ring and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid typically involves multiple steps. One common method includes the reaction of 4,6-di(piperidin-1-yl)-1,3,5-triazine with hydrazine to form an intermediate hydrazone. This intermediate is then reacted with 3-formylphenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

{3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of {3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The triazine ring and piperidine groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyproheptadine: A compound with a similar piperidine structure, used as an antihistamine.

    2-Fluorodeschloroketamine: A dissociative anesthetic with structural similarities.

Uniqueness

What sets {3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid apart is its unique combination of a triazine ring and piperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H29N7O3

Molecular Weight

439.5 g/mol

IUPAC Name

2-[3-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H29N7O3/c30-19(31)16-32-18-9-7-8-17(14-18)15-23-27-20-24-21(28-10-3-1-4-11-28)26-22(25-20)29-12-5-2-6-13-29/h7-9,14-15H,1-6,10-13,16H2,(H,30,31)(H,24,25,26,27)/b23-15+

InChI Key

QNASDXIOUMXXNH-HZHRSRAPSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC(=O)O)N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC(=O)O)N4CCCCC4

Origin of Product

United States

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